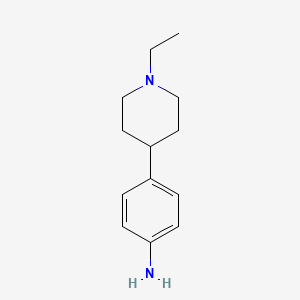

4-(1-Ethyl-4-piperidyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-(1-ethylpiperidin-4-yl)aniline |

InChI |

InChI=1S/C13H20N2/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10,14H2,1H3 |

InChI Key |

HJDJNQZFHKFBIK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 4 1 Ethyl 4 Piperidyl Aniline

Reactivity of the Primary Amine Moiety (Aniline Nitrogen)

The primary amine attached to the benzene ring is characteristic of an aniline-type structure. The nitrogen's lone pair of electrons is delocalized into the aromatic system, which reduces its basicity compared to aliphatic amines but enhances the nucleophilicity of the ortho and para positions of the ring. Key reactions involving this moiety include acylation, electrophilic aromatic substitution, and diazotization.

The most prominent reaction involving the primary amine of 4-anilinopiperidine derivatives is N-acylation to form amides. This transformation is a cornerstone in the synthesis of numerous compounds, where the aniline (B41778) nitrogen acts as a nucleophile, attacking an acylating agent. ussc.gov This reaction is fundamental in the synthesis of various N-phenylpropanamides from their 4-anilinopiperidine precursors. ussc.govnih.gov

N-acylation is efficiently achieved using highly reactive acylating agents such as acid chlorides and acid anhydrides. The reaction of a 4-anilinopiperidine core with propionyl chloride or propanoic anhydride is a well-documented method for producing N-propionyl derivatives. ajrconline.orgdtic.mil

Acid Chlorides : Reagents like propionyl chloride are frequently used for this transformation. researchgate.netgoogle.com The reaction is typically conducted in an inert solvent, such as dichloromethane, and often includes a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. dtic.mil

Acid Anhydrides : Propanoic anhydride is another effective acylating agent for this purpose. dtic.mil The reaction proceeds similarly to that with acid chlorides, yielding the corresponding amide and a carboxylic acid as a byproduct.

The table below summarizes representative acylation reactions on 4-anilinopiperidine scaffolds, which are structurally analogous to 4-(1-Ethyl-4-piperidyl)aniline.

| Precursor | Acylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

| 4-Anilino-N-phenethylpiperidine (ANPP) | Propionyl Chloride | Diisopropylethylamine | Dichloromethane | N-Aryl-N-(piperidyl)propionamide | dtic.mil |

| 4-Anilino-N-phenethylpiperidine (ANPP) | Propanoic Anhydride | Not specified | Toluene | N-Aryl-N-(piperidyl)propionamide | dtic.mil |

| N-Phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Propionyl Chloride | Not specified | Not specified | Thiofentanyl | researchgate.net |

| 1-Benzyl-4-anilinopiperidine | Propanoic Anhydride | Not specified | Toluene | N-(1-Benzyl-4-piperidyl)propionanilide | dtic.mil |

The N-acylation of the primary aniline moiety follows a nucleophilic acyl substitution mechanism. The process can be described in the following steps:

Nucleophilic Attack : The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge.

Leaving Group Expulsion : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the lone pair from the negatively charged oxygen. Simultaneously, the most stable leaving group is expelled. For an acid chloride, the leaving group is a chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate ion (RCOO⁻).

Deprotonation : The resulting product is a protonated amide. A base present in the reaction mixture, such as DIPEA or another molecule of the starting aniline, removes the proton from the nitrogen atom. This step neutralizes the positive charge on the nitrogen, yielding the final, stable amide product.

The amino group (-NHR) is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions of the benzene ring. The lone pair on the nitrogen atom donates electron density to the ring, stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

While the para position is occupied by the piperidyl substituent, the amino group strongly activates the two ortho positions for reactions such as nitration, halogenation, and sulfonation. However, the steric bulk of the 1-ethyl-4-piperidyl group may influence the regioselectivity of these reactions. In strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated to form an anilinium ion (-NH₂R⁺). This protonated group is a meta-directing deactivator, which would alter the expected outcome of the substitution.

Primary aromatic amines can be converted into diazonium salts through a reaction known as diazotization. This process involves treating the aniline derivative with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting aryl diazonium salt is a valuable synthetic intermediate. It can undergo a variety of transformations, including azo coupling reactions. In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or another aniline, to form an azo compound (R-N=N-R'). This reaction is the basis for the synthesis of a wide range of azo dyes. researchgate.net

Acylation Reactions to Form Amides

Reactivity of the Tertiary Amine Moiety (Piperidine Nitrogen)

The nitrogen atom within the piperidine (B6355638) ring is a tertiary aliphatic amine. Unlike the aniline nitrogen, its lone pair of electrons is not delocalized into an aromatic system, making it significantly more basic and available for nucleophilic reactions.

Key reactions involving the piperidine nitrogen include:

Salt Formation : As a base, the tertiary amine readily reacts with both inorganic and organic acids to form stable ammonium salts. This property is often utilized in the purification and handling of piperidine-containing compounds.

Quaternization : The tertiary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge on the piperidine nitrogen and attaches a new alkyl group. The formation of quaternary ammonium salts can significantly alter the chemical and physical properties of the parent molecule.

N-Alkylation Reactions

The primary amino group on the aniline ring of this compound is a key site for N-alkylation, allowing for the introduction of one or two alkyl or arylalkyl substituents. This transformation is fundamental in the synthesis of fine chemicals and pharmaceutical intermediates. rsc.org While the piperidine nitrogen is already substituted with an ethyl group, the aniline nitrogen remains reactive towards alkylating agents.

Generally, the N-alkylation of anilines can be achieved through various catalytic methods, often employing alcohols as alkylating agents in a process that is considered environmentally favorable due to water being the sole byproduct. rsc.orgnih.gov Catalytic systems for such transformations are diverse and include those based on transition metals like ruthenium, palladium, iron, and cobalt. rsc.orgnih.govresearchgate.net For instance, ferric perchlorate supported on silica (B1680970) has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols, yielding secondary amines in good to excellent yields. researchgate.net

Another established method involves the reaction with alkyl halides. The reactivity in these reactions can be influenced by steric hindrance and the electronic properties of both the aniline derivative and the alkylating agent. The basicity of the aniline nitrogen plays a crucial role; however, in contrast to aliphatic amines, N-alkylation of anilines does not necessarily increase their basicity. For example, N-methyl and N,N-dimethyl derivatives of 4-nitroaniline are weaker bases than the parent compound. rsc.org

A general scheme for the N-alkylation of the aniline moiety in this compound is presented below, illustrating the formation of secondary and tertiary aniline derivatives.

| Reaction Type | Alkylating Agent | Catalyst/Reagent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Catalytic N-Alkylation | Alcohols (e.g., Benzyl alcohol) | Transition metal catalysts (e.g., Ru, Fe, Co, Pd) | Elevated temperatures (>100 °C) nih.gov | Mono- or Di-alkylated Aniline |

| Visible-Light Induced N-Alkylation | Alcohols (e.g., 4-hydroxybutan-2-one) | NH4Br | Visible light (e.g., 420 nm LED), room temperature nih.gov | Mono-alkylated Aniline |

| Classical N-Alkylation | Alkyl Halides (e.g., R-X) | Base (e.g., K2CO3, Na2CO3) | Aprotic solvent (e.g., Ortho-Xylene), 110°C tsijournals.com | Mono- or Di-alkylated Aniline |

Quaternization Reactions and Salt Formation

The tertiary nitrogen atom within the piperidine ring of this compound is susceptible to quaternization. This reaction, known as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The formation of these salts introduces a permanent positive charge, significantly altering the molecule's physical properties, such as solubility.

The rate and efficiency of quaternization depend on several factors, including the nature of the alkylating agent, the solvent, and the steric accessibility of the nitrogen atom. researchgate.netrsc.org Common alkylating agents include alkyl iodides and bromides. rsc.orgresearchgate.net The reaction is typically carried out in polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or acetone to facilitate the formation of the charged product. googleapis.comsrce.hrsemanticscholar.org The presence of water in the reaction system has been shown to remarkably shorten the reaction time and increase the conversion rate for the quaternization of tertiary amines with benzyl halides. googleapis.com

In addition to quaternization, both the tertiary piperidine nitrogen and the primary aniline nitrogen can react with acids to form acid addition salts. This is a common strategy in pharmaceutical chemistry to improve the solubility and stability of basic compounds. nih.gov Hydrochlorides are frequently prepared for this purpose. federalregister.gov

| Amine Substrate | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyridine (B92270) | Benzyl Chloride | Water/Toluene | 70°C, 2 hours | N-Benzylpyridinium chloride | googleapis.com |

| N,N-Dimethylaniline | Benzyl Chloride | Acetone | 300 K | N-Benzyl-N,N-dimethylanilinium chloride | semanticscholar.org |

| Piperidine | Alkenyl Halides | - | - | Alkenylpiperidinium halides | researchgate.net |

| Quinuclidin-3-ol | Alkyl Bromides | Anhydrous Acetone | Room Temperature, 48-72 hours | N-Alkylquinuclidin-3-ol-ium bromide | srce.hr |

Modifications of the Piperidine Ring System

Further derivatization of this compound can be achieved by introducing substituents directly onto the piperidine ring. These modifications can significantly influence the molecule's conformation and its interaction with biological targets.

Substitutions at Other Piperidine Ring Positions

The introduction of substituents at the C-2, C-3, C-5, or C-6 positions of the piperidine ring is a key strategy in modifying the scaffold. The synthesis of such derivatives often begins with a pre-functionalized piperidine precursor, such as a substituted 4-piperidone (B1582916).

One of the most studied modifications in the related 4-anilinopiperidine series is the introduction of a methyl group, particularly at the C-3 position, which leads to the highly potent compound 3-methylfentanyl. nih.govwikipedia.org The synthesis of 3-methylfentanyl analogues can start from 3-methyl-4-piperidone. nih.govdtic.mil The introduction of a methyl group creates a new stereocenter, resulting in cis and trans diastereomers, which exhibit different biological activities. nih.govdtic.mil

Other substitution patterns have also been explored. For example, 2-methyl and 2,5-dimethyl fentanyl derivatives have been prepared, although these modifications were found to be detrimental to analgesic activity compared to the 3-methyl substitution. nih.gov Additionally, functional groups other than alkyl groups can be introduced. The synthesis of a 3-carbomethoxy fentanyl derivative has been accomplished starting from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one, yielding both cis and trans isomers. nih.gov

| Substituent | Position | Resulting Compound Class | Synthetic Precursor Example | Reference |

|---|---|---|---|---|

| Methyl | C-3 | 3-Methylfentanyls | 3-Methyl-4-piperidone | nih.govdtic.mil |

| Methyl | C-2 | 2-Methylfentanyls | 2-Methylpyridine N-oxide | nih.gov |

| Dimethyl | C-2, C-5 | 2,5-Dimethylfentanyls | - | nih.gov |

| Carbomethoxy | C-3 | 3-Carbomethoxyfentanyls | 3-Carbomethoxy-1-(2-phenylethyl)-piperidine-4-one | nih.gov |

Stereochemical Control in Derivatization

When introducing substituents onto the piperidine ring, controlling the stereochemistry is crucial, as different stereoisomers can have vastly different pharmacological properties. google.com For instance, in the case of 3-methylfentanyl, the cis isomers are significantly more potent than the trans isomers. nih.govwikipedia.org

Stereoselective synthesis aims to produce a specific stereoisomer preferentially. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions. For the synthesis of cis-3-methylfentanyl, studies have focused on the stereoselective reduction of the intermediate Schiff base formed from 1-benzyl-3-methyl-4-piperidone and aniline. dtic.mil The choice of reducing agent (e.g., sodium borohydride (B1222165), L-Selectride) can influence the diastereomeric ratio of the product, with the goal of maximizing the formation of the desired cis isomer, where the anilino and methyl groups have a specific relative orientation. dtic.mil

More advanced synthetic methods allow for the preparation of specific enantiomers. For example, a synthetic route starting from 3-methyl-4-oxopiperidinecarboxylate has been developed to afford all four stereoisomers of 3-methylfentanyl: cis-(+)-(3R,4S), cis-(-)-(3S,4R), trans-(+)-(3S,4S), and trans-(-)-(3R,4R). nih.gov Similarly, expedient and highly stereoselective routes have been developed for orthogonally protected chiral 2-substituted 4-aminopiperidines. nih.gov Asymmetric hydrogenation and enzymatic dynamic asymmetric transamination are other powerful techniques used to establish desired stereocenters in substituted piperidines. scientificupdate.com These approaches highlight the importance and feasibility of precise stereochemical control in the derivatization of the piperidine ring system.

Advanced Spectroscopic and Analytical Characterization of 4 1 Ethyl 4 Piperidyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be used to identify the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 4-(1-Ethyl-4-piperidyl)aniline, one would expect to observe distinct signals for the ethyl group protons (a triplet and a quartet), the protons on the piperidine (B6355638) ring, the proton on the piperidine's C4 atom, and the aromatic protons of the aniline (B41778) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to its specific proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include signals for the two carbons of the ethyl group, the carbons of the piperidine ring, and the carbons of the aromatic aniline ring. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.) and its local electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Connectivity Determination

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, showing which protons are adjacent in the molecular structure. It would be used to trace the connectivity within the ethyl group and through the piperidine ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would definitively link the proton signals with their corresponding carbon signals, confirming the assignments made from the 1D spectra. caymanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. nih.gov It typically generates protonated molecular ions [M+H]⁺. For this compound, ESI-MS would be used to confirm the molecular weight of the compound by observing the mass-to-charge ratio of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio. osti.gov This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. HRMS analysis of this compound would provide its exact mass, confirming its molecular formula (C₁₃H₂₀N₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), allowing for their identification. nih.gov

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the aniline moiety, C-N bonds of the piperidine and aniline groups, and C-H bonds of the ethyl and piperidyl groups. The presence of an amide group in acylated derivatives, such as fentanyl and its analogues, can also be identified by its characteristic C=O stretching vibration. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3400-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Aniline) | Stretching | 1340-1250 |

| C-N (Piperidine) | Stretching | 1250-1020 |

This table is illustrative and based on general IR spectroscopy principles for the expected functional groups.

X-ray Crystallography for Solid-State Structure Determination

The molecular structures of several derivatives of 4-anilinopiperidine have been elucidated using X-ray crystallography. For instance, the crystal structures of fentanyl analogues like sufentanil and alfentanil have been determined, providing insights into their molecular geometry. nih.gov Similarly, a study on s-triazine derivatives incorporating piperidine and aniline moieties utilized X-ray crystallography to investigate their molecular structures and intermolecular interactions. mdpi.com

While specific crystallographic data for this compound was not found in the provided results, the application of this technique to its derivatives demonstrates its importance in unequivocally confirming the molecular structure and stereochemistry. nih.govweizmann.ac.il The data obtained from X-ray crystallography is fundamental for understanding structure-activity relationships and for computational modeling studies.

Table 2: Representative Crystallographic Data for a Related 4-Anilinopiperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating, identifying, and purifying chemical compounds from mixtures. The choice of chromatographic method depends on the volatility, polarity, and scale of the separation required.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile and semi-volatile substances. In the context of aniline derivatives, GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) is a powerful analytical tool. epa.gov

Method 8131, developed by the U.S. Environmental Protection Agency, provides a framework for the determination of aniline and its derivatives in environmental samples using GC. epa.gov For this compound, GC-MS analysis would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum, which aids in its identification. The PubChem entry for Despropionylfentanyl (4-Anilino-N-phenethylpiperidine), a related compound, lists GC-MS data, indicating its applicability to this class of compounds. nih.gov A comparison of GC-MS and LC-MS/MS for the analysis of anilines in groundwater highlights the utility of GC-based methods for these compounds. d-nb.info

Table 3: Illustrative Gas Chromatography Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | SE-54 fused silica (B1680970) capillary (30 m x 0.25 mm) epa.gov |

| Injection Mode | Splitless epa.gov |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Temperature Program | Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°C |

This table provides example parameters based on standard methods for aniline analysis.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. Reversed-phase HPLC is commonly used for the analysis of aniline derivatives. europa.eu

The purity of fentanyl and its analogues is often assessed by HPLC. who.int For instance, the purification of a fentanyl analogue was achieved using reverse-phase HPLC with a water/acetonitrile (B52724) gradient. cardiff.ac.uk Similarly, HPLC is used for the determination of halofuginone, a quinazolinone derivative containing a piperidine moiety, in animal feed. europa.eu The use of HPLC with a spectrofluorometric or mass spectrometric detector allows for sensitive and selective detection of the target compounds. europa.eu

Table 4: Typical High-Performance Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

This table outlines general HPLC parameters that could be adapted for the analysis of this compound.

Flash column chromatography is a rapid and efficient method for the purification of chemical compounds on a preparative scale. It utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate the components of a mixture based on their differential adsorption to the stationary phase.

This technique is widely employed in the synthesis of 4-anilinopiperidine derivatives to isolate the desired products from reaction mixtures. For example, in the synthesis of fentanyl and related analogues, flash column chromatography with an ethyl acetate (B1210297)/hexanes eluent system was used for purification. nih.gov The purification of various intermediates and final products in the synthesis of other complex molecules containing piperidine moieties has also been achieved using flash column chromatography with different solvent gradients, such as petroleum ether/ethyl acetate or dichloromethane/methanol. cardiff.ac.ukrsc.orged.ac.uk

Table 5: Examples of Flash Column Chromatography Conditions for Piperidine Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| Fentanyl Analogue Intermediate | Silica Gel | Ethyl Acetate/Hexanes (1:1 to 7:3) | nih.gov |

| Aniline Derivative | Silica Gel | Petroleum Ether/Ethyl Acetate (100:0 to 80:20) | cardiff.ac.uk |

| Piperidine Derivative | Silica Gel | Dichloromethane/Methanol (20:1) | rsc.org |

| Fused Bicyclic Derivative | Silica Gel | Dichloromethane/1.2M Ammonia in Methanol (100:1) | rsc.org |

Computational and Theoretical Investigations of 4 1 Ethyl 4 Piperidyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of chemical compounds at the electronic level. For a molecule like 4-(1-Ethyl-4-piperidyl)aniline, these calculations can provide insights into its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to a wide range of chemical systems, including those with similar functional groups to this compound. One of the most commonly used functionals within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

In a typical study, the geometry of the this compound molecule would first be optimized using the B3LYP functional to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Such calculations have been performed on related compounds to determine their optimized structures. nih.gov

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. For organic molecules like this compound, Pople-style basis sets are frequently employed. A common choice is the 6-311+G(2d,p) or 6-31++G(d,p) basis set. nih.gov

The nomenclature of these basis sets provides information about their composition:

6-311 : Indicates that the core orbitals are described by a single contracted Gaussian function composed of 6 primitive Gaussians, and the valence orbitals are split into three functions, described by 3, 1, and 1 contracted Gaussian functions, respectively.

+ : The first "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing weakly bound electrons. The second "+" adds diffuse functions to hydrogen atoms.

G : Signifies that Gaussian-type orbitals are used.

(2d,p) or (d,p) : These are polarization functions added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the description of bonding and to account for the non-spherical nature of electron density in molecules.

The selection of a basis set is a trade-off between computational cost and accuracy. For a molecule of the size of this compound, a basis set like 6-311+G(2d,p) would be expected to provide reliable results for its electronic properties. nih.gov

Electronic Structure Analysis

Once the geometry of this compound is optimized, a variety of analyses can be performed to understand its electronic structure and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed over the entire molecule. The HOMO-LUMO energy gap can be calculated using the energies of these orbitals obtained from DFT calculations.

| Parameter | Description | Typical Calculated Value (eV) (for related aniline derivatives) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

Note: The values in this table are illustrative and based on general findings for similar molecules in the literature; they are not specific data for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow colors indicate regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the aniline group due to the presence of its lone pair of electrons. This would indicate that this site is a likely target for electrophiles.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. It provides a localized picture of the bonding in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., lone pairs, and bonding and anti-bonding orbitals).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

| LP (N) | π* (C-C)aromatic | > 5.0 |

| σ (C-H) | σ* (C-C) | ~ 1.0 - 5.0 |

Note: This table presents a hypothetical example of NBO analysis results to illustrate the type of information that would be obtained. These are not actual calculated values for this compound.

Chemical Reactivity Parameters and Global Softness

Theoretical investigations into the chemical reactivity of a molecule like this compound would typically be conducted using Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure and susceptibility to chemical reactions. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Chemical Reactivity Parameters:

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap. A smaller gap generally implies higher reactivity and lower kinetic stability.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Global Hardness (η): Calculated as (I - A) / 2, it measures the resistance to charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): As the inverse of hardness (S = 1 / η), this parameter quantifies the molecule's polarizability and reactivity. A higher softness value indicates greater chemical reactivity.

Chemical Potential (μ): Calculated as -(I + A) / 2, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

Without specific studies on this compound, no precise values for these parameters can be provided. However, calculations on structurally related molecules, such as aniline derivatives, are common in computational chemistry literature and follow these principles.

Table 5.3.1: Hypothetical Global Reactivity Descriptors (Illustrative Only) This table is for illustrative purposes only and does not represent actual calculated data for this compound.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.50 |

| LUMO Energy | ELUMO | - | -0.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.00 |

| Ionization Potential | I | -EHOMO | 5.50 |

| Electron Affinity | A | -ELUMO | 0.50 |

| Global Hardness | η | (I - A) / 2 | 2.50 |

| Global Softness | S | 1 / η | 0.40 |

| Chemical Potential | μ | -(I + A) / 2 | -3.00 |

Conformational Analysis and Potential Energy Surface (PES) Scans

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds.

A Potential Energy Surface (PES) scan is a computational method used to explore these conformational changes. It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. This "relaxed" scan generates a profile of the potential energy versus the chosen coordinate, revealing low-energy conformers (minima) and the energy barriers (maxima) that separate them.

For this compound, key dihedral angles for a PES scan would include:

The rotation of the ethyl group attached to the piperidine (B6355638) nitrogen.

The rotation of the aniline ring relative to the piperidine ring.

The puckering of the piperidine ring itself, which typically adopts chair, boat, or twist-boat conformations.

The piperidine ring is expected to preferentially adopt a chair conformation. The orientation of the aniline group (axial vs. equatorial) at the 4-position would be a primary focus of such a study, as this significantly impacts the molecule's shape and stability. The results would identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

Since no specific PES scan data has been published for this molecule, a visual representation of a potential energy profile cannot be generated.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. The standard method involves optimizing the molecule's geometry and then using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (ppm) by referencing them against a standard compound, typically tetramethylsilane (TMS).

Predicted spectra for this compound would provide estimated chemical shifts for the protons and carbons in the aniline ring, the piperidine ring, and the ethyl group. Comparing these predicted shifts with experimental data can confirm the molecular structure. While general methods for predicting NMR shifts are well-established, specific calculated values for this compound are not available in the literature.

Table 5.5.1: Expected ¹H and ¹³C NMR Chemical Shift Regions (General Estimation) This table provides a general estimation based on chemical principles and is not based on specific calculations for this compound.

| Atom Type | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|

| Aniline Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| Piperidine C-H (axial/equatorial) | 1.5 - 3.5 | 30 - 55 |

| Ethyl CH₂ | 2.0 - 3.0 | 45 - 55 |

Vibrational Frequencies

Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. After geometry optimization, a frequency calculation is performed, yielding a list of vibrational modes and their corresponding frequencies (typically in cm⁻¹).

For this compound, key vibrational modes would include:

N-H stretching of the aniline amino group.

Aromatic C-H and C=C stretching of the aniline ring.

Aliphatic C-H stretching of the piperidine and ethyl groups.

C-N stretching vibrations.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. While computational studies of aniline itself have been performed, specific calculated frequencies for the title compound are not published.

Applications of 4 1 Ethyl 4 Piperidyl Aniline in Chemical Science

Role as a Key Intermediate in Organic Synthesis

The 4-anilinopiperidine scaffold, to which 4-(1-Ethyl-4-piperidyl)aniline belongs, is a cornerstone in the synthesis of a range of organic molecules, particularly those with significant pharmacological activity. ussc.govwikipedia.org Synthetic organic chemistry relies on such intermediates to build complex molecular frameworks through sequential chemical reactions that modify the precursor's structure. federalregister.gov

The primary application of anilinopiperidine derivatives is in the synthesis of potent opioid analgesics. ajrconline.org The structure is a direct precursor to several fentanyl-related compounds. wikipedia.org Different synthetic routes, such as the Siegfried and Gupta methods, utilize 4-anilinopiperidine intermediates to construct the final complex molecule. federalregister.gov For example, the Siegfried method involves the reductive amination of an N-substituted-4-piperidinone with aniline (B41778) to create the core structure. wikipedia.orgfederalregister.gov This intermediate is then typically acylated to yield the final product. wikipedia.orgdtic.mil By varying the substituents on the piperidine (B6355638) nitrogen and the acyl group, a diverse library of molecules can be generated from this common intermediate.

Table 1: Key Synthetic Intermediates in Fentanyl Synthesis

| Intermediate Name | Abbreviation | Role |

|---|---|---|

| 4-anilino-N-phenethylpiperidine | 4-ANPP | Direct precursor to fentanyl. wikipedia.orgfederalregister.gov |

| N-phenethyl-4-piperidone | NPP | Precursor to 4-ANPP in the Siegfried method. federalregister.gov |

| N-phenyl-N-(piperidin-4-yl)propionamide | norfentanyl | Intermediate in the Janssen method. federalregister.gov |

This table illustrates the central role of 4-anilinopiperidine and its derivatives in established synthetic pathways.

The 4-anilinopiperidine framework serves as a foundational element for building intricate molecular architectures. The synthesis of fentanyl, for instance, starts with simpler, commercially available precursors and uses the anilinopiperidine intermediate to introduce the necessary stereochemical and functional features. federalregister.govajrconline.org The reaction sequence involves forming the core piperidine ring, introducing the aniline group, and finally adding the phenethyl and propionamide (B166681) moieties. dtic.milgoogle.com This step-wise construction allows for precise control over the final structure, highlighting the intermediate's importance in assembling complex, multi-component molecules. The structure-activity relationships of these complex molecules have been extensively studied, revealing that modifications to every part of the anilinopiperidine scaffold can significantly alter the molecule's properties. ussc.gov

Building Block for Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and varied family of organic molecules. sigmaaldrich.com They are fundamental building blocks in medicinal chemistry and materials science. sigmaaldrich.comapolloscientific.co.uk this compound is itself a heterocyclic compound, containing a nitrogen-based piperidine ring. This scaffold is prevalent in a wide array of pharmacologically active compounds. sigmaaldrich.com Its utility as a building block stems from the presence of two key structural features: the piperidine ring and the aniline moiety. These can be modified independently to create new heterocyclic systems, making it a versatile starting point for synthetic exploration.

Precursor for Novel Ligand Synthesis in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atoms in both the aniline and piperidine groups of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. nih.govmdpi.com The aniline nitrogen, in particular, can be readily functionalized to create more complex, multidentate ligands that can form stable complexes with various transition metals. impactfactor.orgresearchgate.net

While the direct use of this compound in tridentate ligand synthesis is not extensively documented, the underlying aniline scaffold is a common platform for designing such ligands. For example, aniline derivatives can be functionalized at the nitrogen atom with groups containing additional donor atoms, such as pyridyl groups, to create polypyridyl ligands. researchgate.net A synthetic strategy to form a tridentate ligand from this compound could involve the N-alkylation of the aniline nitrogen with two pyridine-containing arms. This would result in a ligand capable of binding a metal center through three nitrogen atoms: one from the aniline and two from the newly introduced pyridyl groups. This approach has been successfully used to synthesize ruthenium complexes with specific geometric and electronic properties. researchgate.net

Once a ligand is synthesized, its coordination behavior with various metal ions is investigated. The formation of metal complexes is typically confirmed using a suite of analytical techniques.

Table 2: Common Techniques for Characterizing Metal Complexes

| Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., N-H or C-N bonds) upon complexation. nih.govimpactfactor.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to determine its geometry (e.g., octahedral, tetrahedral). nih.gov |

| NMR Spectroscopy | Elucidates the structure of the ligand and how it changes upon binding to a diamagnetic metal ion. impactfactor.org |

| Magnetic Susceptibility | Determines the number of unpaired electrons in the metal center, revealing information about the complex's spin state and geometry. impactfactor.org |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution, indicating whether anions are coordinated to the metal or exist as counter-ions. impactfactor.org |

This table outlines standard methods used to study the properties of newly synthesized metal complexes derived from ligands.

The properties of the resulting metal complexes, such as their stability, geometry, and electronic structure, are highly dependent on both the ligand's structure and the nature of the metal ion. nih.gov For instance, studies on complexes with ligands derived from other amine compounds have shown that these molecules can act as bidentate or polydentate ligands, leading to the formation of stable chelate rings with octahedral or tetrahedral geometries. nih.govimpactfactor.org

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the applications of the chemical compound this compound in the requested areas of materials science and catalysis.

Extensive searches for the use of this compound in the development of functional polymers and dendrimers, its role in photochromic systems, or its application as an organocatalyst or a component in catalytic systems did not yield any relevant research findings. The scientific literature to date does not appear to cover the specific applications of this compound within the scope of the provided outline.

Therefore, this article cannot be generated as requested due to the lack of available data on the subject.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving a shift away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and environmentally harmful solvents. Future research on 4-(1-Ethyl-4-piperidyl)aniline will likely prioritize the development of sustainable and eco-friendly synthetic routes.

Current synthetic approaches often involve multi-step processes that may have a high atom economy cost and utilize toxic reagents. organic-chemistry.org Future methodologies are expected to focus on several key areas:

Benign Catalysts: Replacing heavy metal catalysts with more abundant and less toxic alternatives like iron or zinc is a promising trend. chemistryviews.orgorganic-chemistry.org For instance, the N-alkylation of the aniline (B41778) moiety could be achieved using alcohols with a well-defined Zn(II)-complex catalyst, which offers high yields and functional group tolerance. organic-chemistry.org

Solvent-Free and Alternative Solvents: Research into performing reactions under solvent-free conditions, which reduces waste and simplifies purification, is gaining traction. nih.gov Where solvents are necessary, the use of greener alternatives like water or ionic liquids is being explored. organic-chemistry.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Biocatalysis: The use of enzymes, such as imine reductases in multi-enzyme cascades, presents a highly selective and environmentally friendly approach to synthesizing chiral piperidine (B6355638) derivatives from renewable feedstocks under ambient conditions. rsc.org

| Aspect | Conventional Methodology | Potential Green/Sustainable Methodology |

|---|---|---|

| Catalyst | Palladium, Platinum, Rhodium | Iron(II) salts, Zinc(II) complexes, Biocatalysts (enzymes) chemistryviews.orgorganic-chemistry.orgrsc.org |

| Solvents | Chlorinated hydrocarbons, DMF, Xylene nih.gov | Solvent-free conditions, Water, Ionic liquids, 2-MeTHF organic-chemistry.orgnih.govscientificupdate.com |

| Reagents | Alkyl halides, strong acids/bases | Alcohols, dialkyl carbonates, borane-ammonia organic-chemistry.orgorganic-chemistry.org |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ambient temperature enzymatic reactions organic-chemistry.orgrsc.org |

| Byproducts | Stoichiometric inorganic salts, toxic waste | Water, ammonia, recyclable catalysts organic-chemistry.orgorganic-chemistry.org |

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of the this compound scaffold is crucial for unlocking its full potential. Future research will likely delve into novel transformation pathways that can generate unique molecular architectures.

Key areas of exploration include:

Ring Transformations: Investigating reactions that lead to ring-opening, ring-expansion, or ring-contraction of the piperidine core could yield novel heterocyclic systems. nih.govrsc.orgnih.gov For example, studies on the metabolic pathways of piperidine-containing drugs show that enzymatic processes can initiate C-N bond cleavage or ring contraction to form pyrrolidine (B122466) structures, pathways that could be explored through chemical or biocatalytic means. nih.govrsc.org

C-H Activation: Direct functionalization of the C-H bonds on both the piperidine and aniline rings is a powerful tool for creating complex molecules from simple precursors. Iron-promoted aromatic C-H amination is one such method that could be adapted for this scaffold. chemistryviews.org

Radical Cyclizations: Intramolecular radical cyclizations could be employed to build additional rings onto the existing framework, leading to polycyclic derivatives with unique three-dimensional structures. nih.gov

Design and Synthesis of Highly Functionalized Derivatives

The biological activity and material properties of this compound can be finely tuned by introducing various functional groups. The design and synthesis of highly functionalized derivatives represent a major avenue for future research. The core structure offers multiple sites for modification: the aniline aromatic ring, the aniline nitrogen, and the piperidine ring.

Strategic derivatization could include:

Aniline Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and basicity of the aniline nitrogen, influencing its biological interactions. Methods like regioselective nitration using eco-friendly reagents such as tert-butyl nitrite (B80452) could be employed. researchgate.net

Piperidine Ring Functionalization: The synthesis of derivatives with substituents at the 2, 3, 5, or 6 positions of the piperidine ring can introduce chirality and conformational rigidity. scientificupdate.comnih.gov Asymmetric synthesis and stereoselective hydrogenation are key techniques in this area. nih.gov

Multi-component Reactions: Isocyanide-based multicomponent reactions, such as the Ugi reaction, offer an efficient way to generate highly complex and diverse derivatives from simple starting materials in a single step, fulfilling principles of green chemistry. researchgate.net

| Modification Site | Potential Functional Group | Rationale / Potential Application |

|---|---|---|

| Aniline Ring | -F, -Cl, -CF3 | Modulate metabolic stability and binding affinity. scientificupdate.com |

| Aniline Ring | -OH, -OCH3, -NO2 | Alter electronic properties, provide handles for further synthesis. researchgate.net |

| Piperidine Ring | -CH3, -Ph | Introduce stereocenters, explore structure-activity relationships. nih.gov |

| Aniline Nitrogen | Acyl, Sulfonyl groups | Create amide or sulfonamide derivatives with distinct biological profiles. ussc.gov |

| Piperidine Nitrogen | Alternative N-alkyl/aryl groups | Investigate the impact of N-substituent on receptor binding or material properties. nih.gov |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The complexity of organic synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). gpai.app Computer-Aided Synthesis Planning (CASP) tools are revolutionizing how chemists design synthetic routes. chemrxiv.orgnih.gov

For a molecule like this compound, AI can contribute in several ways:

Retrosynthetic Analysis: AI algorithms can analyze the target molecule and propose multiple disconnection strategies, suggesting novel and potentially more efficient synthetic pathways that a human chemist might overlook. chemrxiv.orgnih.gov

Reaction Condition Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal solvent, catalyst, temperature, and reagents for a specific transformation, thereby increasing yields and reducing the need for empirical trial-and-error. technologynetworks.com

Predicting Success: AI can estimate the probability of success for a given reaction, allowing researchers to prioritize more viable synthetic routes and avoid costly failures. chemrxiv.org This is particularly useful when designing routes for novel, highly functionalized derivatives.

| AI/ML Application | Input Data | Potential Output | Benefit |

|---|---|---|---|

| Retrosynthesis Prediction | Target molecule structure | A tree of possible synthetic pathways and precursors. protheragen.ai | Discovery of novel, non-intuitive, and more efficient routes. |

| Reaction Optimization | Reactants, products, and desired transformation | Ranked list of catalysts, solvents, and temperature conditions. technologynetworks.com | Higher yields, reduced experimental effort, faster development. |

| Property Prediction | Structure of a novel derivative | Predicted biological activity, toxicity, solubility. | Prioritization of synthetic targets with higher chances of success. |

| Integration with Automation | AI-designed synthetic route | Executable instructions for a robotic synthesis platform. youtube.com | Accelerated synthesis and high-throughput screening of derivatives. |

Interdisciplinary Studies Combining Synthesis, Computational Chemistry, and Materials Science

The future of chemical research lies in the convergence of different scientific disciplines. For this compound, an interdisciplinary approach combining synthesis, computational chemistry, and materials science could unlock new applications.

Computational Modeling: Before embarking on complex syntheses, computational tools like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of novel derivatives. rsc.org Molecular docking and dynamics simulations can predict how these molecules might interact with biological targets, guiding the design of more potent compounds. nih.gov

Materials Science Applications: The rigid piperidine and aromatic aniline components make this scaffold a candidate for developing new materials. Derivatives could be designed as monomers for polymerization, leading to novel polymers with specific thermal or optical properties. Its ability to coordinate with metals could be explored for creating new catalysts or sensor materials.

Synergistic Workflow: A modern research workflow would involve using computational methods to design a library of virtual derivatives with desired properties. nih.gov AI tools would then propose the most efficient synthetic routes for the most promising candidates. nih.gov These compounds would then be synthesized and their properties tested, with the experimental data fed back into the computational models to refine future predictions, creating a powerful design-make-test-analyze cycle. nih.gov

By embracing these future research directions, the scientific community can continue to build upon the foundation of this compound, developing greener synthetic processes, discovering novel reactivity, and creating a new generation of functional molecules for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 4-(1-Ethyl-4-piperidyl)aniline, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution between 4-chloroaniline and 1-ethylpiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical, as incomplete substitution may yield impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity. Optimization may require adjusting solvent polarity, temperature, or catalyst loading .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to verify substituent positions.

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ = 205.18 g/mol).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Elemental analysis : Validate empirical formula (C₁₁H₁₇N₂) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

The compound is sensitive to light, oxygen, and humidity. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) can identify decomposition products. Use TGA/DSC to assess thermal stability and recommend storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

Contradictions often arise from:

- Impurities : Use preparative HPLC or GC-MS to isolate and identify byproducts (e.g., unreacted starting materials or oxidation products).

- Stereochemical variations : Employ chiral chromatography or X-ray crystallography (SHELX refinement) to confirm stereochemistry .

- Assay variability : Standardize bioactivity protocols (e.g., cell line passage number, solvent controls) and validate via dose-response curves .

Q. What experimental strategies are effective for studying the stereochemical effects of this compound in receptor binding?

- Chiral resolution : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and compare binding affinities via SPR or radioligand assays.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs). Validate predictions with site-directed mutagenesis .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

- In silico tools : Use MetaSite or GLORYx to identify potential Phase I/II metabolites (e.g., N-deethylation or glucuronidation).

- In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare results with computational predictions to refine models .

Q. What methodologies address discrepancies in structure-activity relationship (SAR) studies for this compound analogs?

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) on the piperidine or aniline moieties.

- Multivariate analysis : Apply QSAR models (e.g., CoMFA or HQSAR) to correlate structural features with activity. Validate using in vitro/in vivo assays .

Q. How should researchers troubleshoot low yields in multi-step syntheses involving this compound intermediates?

- Intermediate characterization : Use in situ FTIR or reaction monitoring NMR to detect unstable intermediates.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperidine functionalization.

- Scale-up optimization : Evaluate solvent effects (e.g., switch from DMF to THF) and catalyst recycling .

Methodological Notes

- Data reproducibility : Maintain detailed logs of reaction conditions, including solvent batch numbers and humidity levels.

- Cross-validation : Confirm bioactivity results using orthogonal assays (e.g., fluorescence polarization and ITC for binding studies) .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.